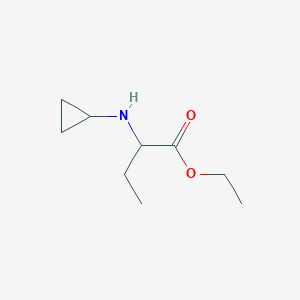
Ethyl 2-(cyclopropylamino)butanoate
Übersicht
Beschreibung
Ethyl 2-(cyclopropylamino)butanoate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for Ethyl 2-(cyclopropylamino)butanoate is 1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(cyclopropylamino)butanoate is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Biofuel and Biocommodity Chemical Production
Ethyl 2-(cyclopropylamino)butanoate, also known as 2-butanone or methyl ethyl ketone (MEK), has potential applications as a biofuel and biocommodity chemical. Research has explored the production of 2-butanone through the conversion of meso-2,3-butanediol using a B12-dependent dehydratase and a secondary alcohol dehydrogenase (Ghiaci, Norbeck, & Larsson, 2014).
Solvent in Various Industries
2-Butanone serves as a solvent in processes involving gums, resins, cellulose acetate, and cellulose nitrate. It's also used in the synthetic rubber industry, production of paraffin wax, high-grade lubricating oil, and household products like lacquers, varnishes, paint remover, and glues (Ware, 1988).
Chemical Synthesis
In chemical synthesis, 2-butanone is involved in various reactions. For example, it undergoes additional decompositions as a metastable [C4H8O]+˙ ion, important in the study of ionized aldehydes, unsaturated and cyclic alcohols, and enolic ions (McAdoo, Hudson, & Witiak, 1979).
Biotechnology
2-Butanone is also studied in biotechnology for its potential in bio-based production processes. For instance, recombinant E. coli cells have been used for a cascade reaction involving 2-butanone for the production of methyl propionate, a precursor of methyl methacrylate (Pereira, van der Wielen, & Straathof, 2018).
Chromatography
In the field of chromatography, 2-butanone has been employed as part of a solvent system for the separation of amino acids, offering reproducibility and distinctive coloring for easier identification of amino acids (Mizell & Simpson, 1961).
Medicinal Chemistry
In medicinal chemistry, 2-butanone is used in the synthesis of various compounds. An example includes the synthesis of N-Substituted 2,4‐Azepandione ring systems, where 2-butanone derivatives play a crucial role (Waly, Yossif, Ibrahim, & Sofan, 2017).
Bioorganic Chemistry
In bioorganic chemistry, 2-butanone has been used in the synthesis of novel indole-based hybrid oxadiazole scaffolds with potential as anti-diabetic agents (Nazir et al., 2018).
Solubility Studies
2-Butanone's solubility characteristics have been investigated in various solvents, providing insights crucial for its purification and application in different fields (Zhu et al., 2019).
Engine Fuel Research
Investigations into the use of 2-butanone as an alternative fuel in direct injection spark ignition engines have shown promising results, demonstrating its potential as a sustainable energy source (Hoppe et al., 2016).
Comparative Reactivity Analysis
Research comparing the reactivity of various oxygenated fuels, including 2-butanone, has provided valuable insights into their combustion behavior and potential environmental impacts (Pelucchi et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound include H227, H315, H319, and H335, indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSSFUYXICTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



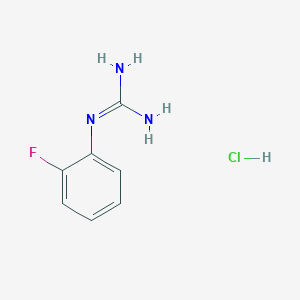
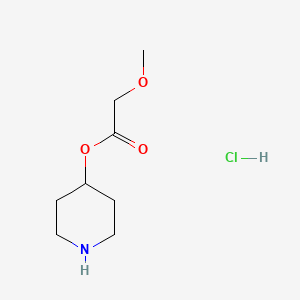
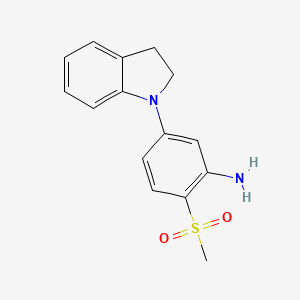
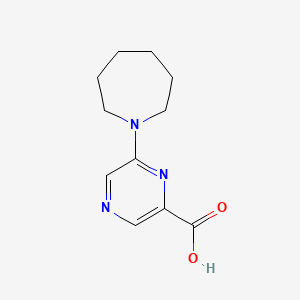
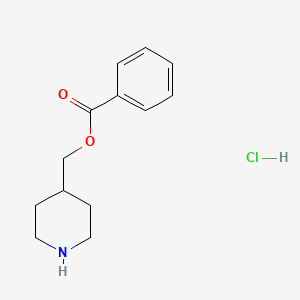
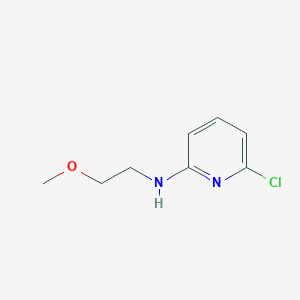
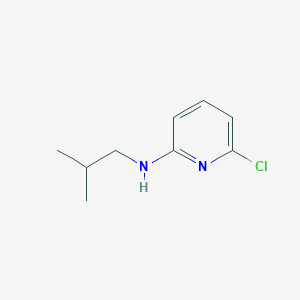
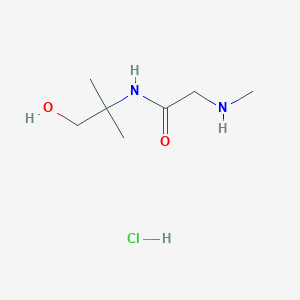
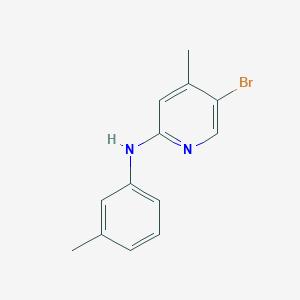

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)
